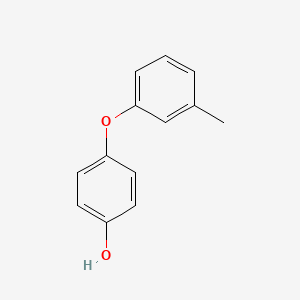

4-(3-Methylphenoxy)phenol

Vue d'ensemble

Description

4-(3-Methylphenoxy)phenol, also known as 3-methyl-4-(3’-methoxyphenoxy)phenol or cresol red, is a synthetic organic compound used in various scientific applications. It is a type of phenolic compound, which are vast, diverse, and ubiquitous in nature . Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 4-(3-Methylphenoxy)phenol involves several steps. One method involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid . Another method involves diazotizing the corresponding anilines and subsequently decomposing the diazonium salts formed by boiling with sulfuric acid .Molecular Structure Analysis

Phenolic compounds, including 4-(3-Methylphenoxy)phenol, can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .Chemical Reactions Analysis

Phenolic compounds, including 4-(3-Methylphenoxy)phenol, have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique

Application in the Plastics, Adhesives, and Coatings Industry

- Application Summary : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : The specific methods of application in these industries can vary widely, but typically involve incorporating the m-aryloxy phenols into the material during the manufacturing process .

- Results : The addition of m-aryloxy phenols can enhance the thermal stability and flame resistance of the materials, making them safer and more durable .

Application as Antioxidants

- Application Summary : Phenolic compounds, including m-aryloxy phenols, have applications as antioxidants in foods, used in dairy products, and as food additives .

- Methods of Application : These compounds are typically added to food products during the manufacturing process to enhance color, taste, storage stability, and consequent quality .

- Results : The addition of these compounds can improve the antioxidant properties of the food, which can have various health benefits, such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .

Ultraviolet Absorbers

- Application Summary : m-Aryloxy phenols can act as ultraviolet absorbers, protecting materials from UV radiation .

- Methods of Application : These compounds are incorporated into materials that are exposed to UV radiation, such as plastics and coatings .

- Results : The addition of these compounds can enhance the UV resistance of the materials, thereby extending their lifespan and maintaining their quality .

Flame Retardants

- Application Summary : m-Aryloxy phenols are used as flame retardants, reducing the flammability of materials .

- Methods of Application : These compounds are added to materials during the manufacturing process to improve their fire resistance .

- Results : The use of these compounds can significantly reduce the flammability of materials, making them safer in case of fire .

Potential Biological Activities

- Application Summary : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Methods of Application : These compounds could be used in the development of new drugs and therapies .

- Results : While research is ongoing, initial studies suggest that these compounds could have significant therapeutic potential .

Synthesis of Complex Compounds

- Application Summary : m-Aryloxy phenols are used as building blocks for the synthesis of complex compounds with functional groups, such as esters, nitriles, and halogens .

- Methods of Application : These compounds are used in various synthetic methods, including nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

- Results : The use of these compounds allows for the preparation of complex compounds with specific properties .

Synthesis of Bioactive Natural Products and Conducting Polymers

- Application Summary : Phenol derivatives, including m-Aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : The preparation of complex m-Aryloxy phenols with functional groups, such as esters, nitriles, and halogens, imparts specific properties to these compounds .

Demethylation Reactions

- Application Summary : m-Aryloxy phenols can be used in demethylation reactions, which is a valuable approach for the synthesis of m-Aryloxy phenols .

- Methods of Application : Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

- Results : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-Aryloxy phenols .

Safety And Hazards

Orientations Futures

Phenolic compounds, including 4-(3-Methylphenoxy)phenol, have high potential for applications in various industries such as pharmaceutical and food industries . Due to their beneficial physiological effects, the fortification of foods with phenolic compounds is becoming increasingly popular . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propriétés

IUPAC Name |

4-(3-methylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNQSSEFSCQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574235 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenoxy)phenol | |

CAS RN |

58908-97-7 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)